Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside

説明

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO13S and its molecular weight is 529.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is the pro-inflammatory cytokines in human bronchial epithelial cell lines . These cytokines play a crucial role in the immune response and inflammation, and their inhibition can be beneficial in treating inflammatory conditions .

Mode of Action

This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This results in a decrease in inflammation and can be helpful in treating inflammatory conditions .

Biochemical Pathways

The compound is involved in various biological processes related to cell adhesion and signaling . By inhibiting pro-inflammatory cytokines, it can affect the biochemical pathways related to inflammation and immune response .

Pharmacokinetics

The compound can be analyzed using high-performance liquid chromatography (hplc), which separates molecules based on their chemical properties

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of pro-inflammatory cytokines in human bronchial epithelial cell lines . This can result in a decrease in inflammation, which may be beneficial in treating inflammatory conditions .

生物活性

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a complex glycoside that exhibits significant biological activity. This compound belongs to a class of carbohydrates known for their roles in various biological processes, including cell signaling, immune response, and pathogen recognition. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

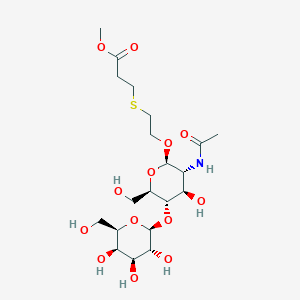

The structure of the compound can be broken down into several functional groups:

- Carbomethoxyethylthioethyl : A thioether group that may enhance solubility and biological interactions.

- 2-Acetamido-2-deoxy : This moiety is characteristic of amino sugars, which are crucial in cellular recognition processes.

- 4-O-(β-D-Galactopyranosyl) : The presence of galactose suggests potential interactions with lectins and other carbohydrate-binding proteins.

- β-D-Glucopyranoside : The glucopyranoside structure is common in many biologically active compounds.

Table 1: Structural Components

| Component | Description |

|---|---|

| Carbomethoxyethylthioethyl | Enhances solubility and interaction potential |

| 2-Acetamido-2-deoxy | Amino sugar for cellular recognition |

| 4-O-(β-D-Galactopyranosyl) | Potential for lectin binding |

| β-D-Glucopyranoside | Common in biologically active compounds |

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activities. For instance, studies have shown that certain derivatives of glucosides possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Immunomodulatory Effects

Glycosides like the one may modulate immune responses. They can act as immunoadjuvants, enhancing the efficacy of vaccines or therapeutic agents by stimulating immune cell activity. For example, a study demonstrated that similar compounds could enhance the production of cytokines by macrophages, indicating a potential role in boosting immune responses .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Organic Letters explored the antimicrobial properties of various glycosides. The findings indicated that compounds with similar structural features to carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside exhibited significant activity against pathogenic bacteria, suggesting its potential as a therapeutic agent .

- Immunomodulatory Effects : Another research article highlighted how glycosides can enhance immune responses in murine models. The study found that treatment with specific glycosides led to increased levels of pro-inflammatory cytokines, which are critical for effective immune responses against infections .

The biological activity of this compound likely arises from its ability to interact with specific receptors or proteins involved in cellular signaling pathways. Glycosides often bind to lectins or other carbohydrate-binding proteins, triggering downstream effects such as:

- Activation of immune cells

- Inhibition of pathogen growth

- Modulation of inflammatory responses

科学的研究の応用

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activities. Studies have shown that derivatives of glucosides possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, making this compound a candidate for therapeutic applications.

Immunomodulatory Effects

Glycosides like Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside can modulate immune responses. They may act as immunoadjuvants, enhancing the efficacy of vaccines or therapeutic agents by stimulating immune cell activity. For instance, certain studies have demonstrated that similar compounds can enhance cytokine production by macrophages, indicating their role in boosting immune responses.

Case Study on Antimicrobial Efficacy

A study published in Organic Letters explored the antimicrobial properties of glycosides similar to Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside. The findings indicated significant activity against pathogenic bacteria, suggesting its potential as a therapeutic agent.

Immunomodulatory Effects Study

Another research article highlighted how glycosides can enhance immune responses in murine models. Treatment with specific glycosides led to increased levels of pro-inflammatory cytokines, critical for effective immune responses against infections.

特性

IUPAC Name |

methyl 3-[2-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethylsulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13S/c1-9(24)21-13-15(27)18(34-20-17(29)16(28)14(26)10(7-22)32-20)11(8-23)33-19(13)31-4-6-35-5-3-12(25)30-2/h10-11,13-20,22-23,26-29H,3-8H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTZBTNFTFOSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCSCCC(=O)OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407769 | |

| Record name | AC1NNL9N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87019-31-6 | |

| Record name | AC1NNL9N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。